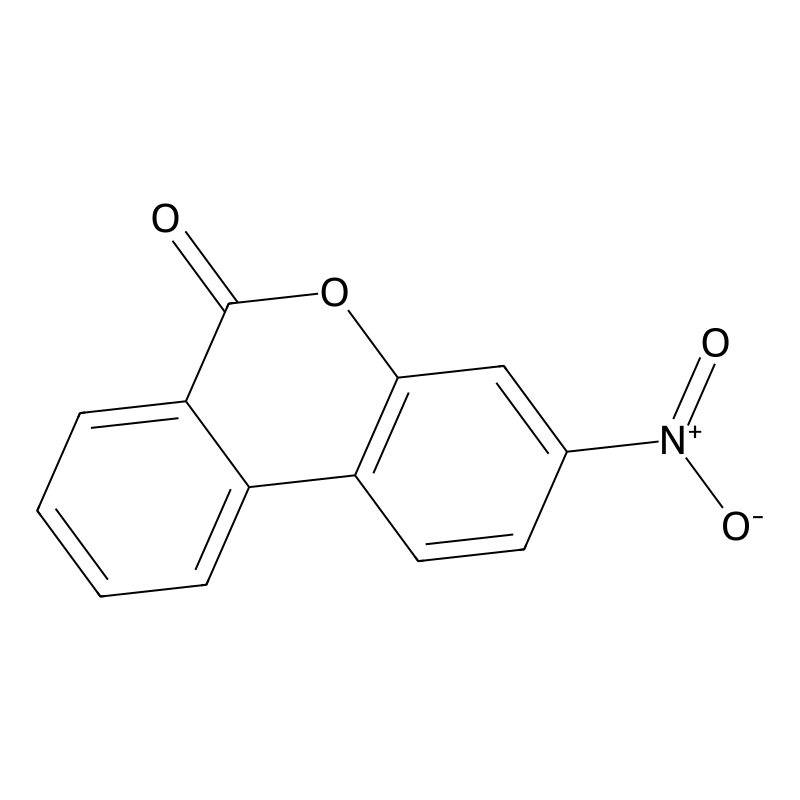

7-Nitro-3,4-benzocoumarin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Use in Chemical Synthesis

Field: Chemical Synthesis

Application: 7-Nitro-3,4-benzocoumarin is used in the synthesis of coumarin derivatives . These derivatives have a wide range of applications in various fields, including medical science, biomedical research, and many industrial branches .

Method of Application: Several methods of one-pot synthesis of coumarin derivatives are described, including von Pechmann condensation, Knoevenagel condensation, Baylis-Hillman reaction, Michael addition, Kostanecki reaction, vinyl phosphonium salt-mediated electrophilic reaction, and Heck-lactonization reaction .

Results: The methods are compared with each other, and the advantages and disadvantages of each of them are addressed .

Use in Mutagenicity Studies

Field: Biomedical Research

Application: 7-Nitro-3,4-benzocoumarin is used in mutagenicity studies . It is used to study the metabolic activation of nitrodibenzopyranone isomers and related compounds .

Method of Application: The compound is used in Salmonella plate-incorporation and microsuspension assays .

Results: The results of these studies are used to understand the mutational specificity of nitrodibenzopyranones .

Use in Biophysical Studies

Application: 7-Nitro-3,4-benzocoumarin is used in biophysical studies, particularly in the investigation of molecular interactions of drug candidates with Human Serum Albumin (HSA) .

Method of Application: The compound is used in various biophysical techniques, including UV–Vis titration, fluorescence quenching experiments, and CD measurements .

Results: The compound displayed non-covalent hydrophobic mode of binding with HSA . The fluorescence spectroscopic results revealed that the compound exhibited strong capability to quench the intrinsic fluorescence of HSA at Trp 214 site .

Use in Pharmaceutical Research

Field: Pharmaceutical Research

Application: 7-Nitro-3,4-benzocoumarin is used in pharmaceutical research, particularly in the synthesis of coumarin derivatives .

Method of Application: The compound is used in the synthesis of coumarin derivatives, which have a wide range of applications in medical science, biomedical research, and many industrial branches .

Results: The synthesized coumarin derivatives are associated with various biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV .

7-Nitro-3,4-benzocoumarin is a chemical compound with the molecular formula C₁₃H₇N₁O₄. It belongs to the benzocoumarin family, characterized by a coumarin core fused with a benzene ring. The nitro group at the 7-position contributes to its unique chemical properties and biological activities. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its potential as a fluorescent probe and its role in biological systems.

- Knoevenagel Condensation: This reaction involves the condensation of aldehydes with active methylene compounds, leading to the formation of substituted benzocoumarins.

- Michael Addition: The compound can act as an electrophile in Michael addition reactions, particularly with nucleophiles such as thiols or amines, resulting in various derivatives.

- Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, allowing for further functionalization.

These reactions highlight the versatility of 7-nitro-3,4-benzocoumarin in synthetic organic chemistry .

Research indicates that 7-nitro-3,4-benzocoumarin exhibits various biological activities:

- Antimicrobial Properties: Studies have shown that this compound possesses significant antimicrobial activity against a range of pathogens.

- Antioxidant Activity: It has been noted for its ability to scavenge free radicals, contributing to its potential therapeutic applications.

- Fluorescent Properties: The compound serves as a fluorescent probe for biological imaging, enabling the visualization of cellular processes.

These activities make 7-nitro-3,4-benzocoumarin a candidate for further investigation in drug development and biomedical applications .

Several methods have been developed for synthesizing 7-nitro-3,4-benzocoumarin:

- Pechmann Reaction: This method involves the condensation of phenolic compounds with β-keto esters in the presence of an acid catalyst. The reaction yields various benzocoumarins, including 7-nitro derivatives.

- Three-Component Reactions: Recent studies have reported efficient three-component reactions involving 7-hydroxy coumarins and aldehydes under mild conditions to synthesize nitro-substituted products .

- Metal-Catalyzed Reactions: These reactions utilize transition metals to facilitate the formation of C–C bonds in the synthesis of benzocoumarins .

Each method offers distinct advantages regarding yield and functional group compatibility.

The applications of 7-nitro-3,4-benzocoumarin span multiple fields:

- Fluorescent Probes: Its fluorescent properties make it useful in biological imaging and tracking cellular processes.

- Pharmaceuticals: Due to its antimicrobial and antioxidant activities, it holds potential for development into therapeutic agents.

- Material Science: The compound can be incorporated into polymer matrices for developing advanced materials with specific optical properties.

These applications underscore its importance in both research and industry .

Interaction studies involving 7-nitro-3,4-benzocoumarin have focused on its binding affinity with various biological targets:

- Protein Interactions: Research has demonstrated that this compound can interact with specific proteins involved in cellular signaling pathways.

- Enzyme Inhibition: Studies indicate that it may inhibit certain enzymes, contributing to its biological effects.

- Cellular Uptake Mechanisms: Investigations into how this compound is taken up by cells reveal insights into its bioavailability and potential therapeutic efficacy.

Such studies are crucial for understanding the mechanisms underlying its biological activities .

Several compounds share structural similarities with 7-nitro-3,4-benzocoumarin. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 3-Nitro-2H-chromen-2-one | Benzocoumarin core | Exhibits different fluorescence properties |

| 6-Nitrobenzofuran | Fused aromatic ring | Known for distinct electronic properties |

| 7-Hydroxycoumarin | Hydroxy group at position 7 | Exhibits strong antioxidant activity |

While these compounds share certain structural features with 7-nitro-3,4-benzocoumarin, each possesses unique characteristics that influence their reactivity and biological activity. This uniqueness highlights the importance of studying 7-nitro-3,4-benzocoumarin within the broader context of benzocoumarins and their derivatives .

Oxidation of 4′-Nitrobiphenyl-2-Carboxylic Acid

The most well-documented synthesis of 7-nitro-3,4-benzocoumarin involves the oxidation of 4′-nitrobiphenyl-2-carboxylic acid. This method employs potassium permanganate (KMnO₄) in acidic conditions, typically using sulfuric acid (H₂SO₄) as a catalyst. The reaction proceeds via the cleavage of the alkyl side chain and subsequent cyclization to form the benzocoumarin backbone.

Mechanistic Overview:

- Oxidative Cleavage: KMnO₄ oxidizes the carboxylic acid group, generating a reactive intermediate.

- Cyclization: Intramolecular esterification forms the coumarin lactone ring.

- Nitration Retention: The nitro group at the 4′ position remains intact, directing regioselectivity.

Key Reaction Parameters:

- Oxidant: KMnO₄ (1.5–2.0 equivalents)

- Acid Catalyst: Concentrated H₂SO₄ (10–15% v/v)

- Temperature: 80–100°C

- Yield: 70–80% after recrystallization.

Alternative Synthetic Pathways and Raw Materials

Alternative routes include:

a. Pechmann Condensation:

- Reacting 4-nitrophenol with β-keto esters (e.g., ethyl acetoacetate) in the presence of Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., H₂SO₄).

- Example:

$$

\text{4-Nitrophenol} + \text{Ethyl acetoacetate} \xrightarrow{\text{H}2\text{SO}4, 110^\circ\text{C}} \text{7-Nitro-3,4-benzocoumarin}

$$

Yield: Up to 95% under optimized conditions.

b. Palladium-Catalyzed CO Insertion:

- Using 10-hydroxy-10,9-boroxarophenanthrenes as intermediates, which undergo Pd-catalyzed carbonylation to form 3,4-benzocoumarins.

c. Nitration of Preformed Benzocoumarins:

Reaction Conditions and Optimization

Catalysts, Solvents, and Temperature Parameters

Catalysts:

- Acid Catalysts: H₂SO₄, Amberlyst-15 (for Pechmann condensation).

- Metal Catalysts: Pd(OAc)₂ for CO insertion, Zn/Ti oxides for solvent-free reactions.

Solvents:

- Polar Aprotic: DMF, DMSO (for Pd-mediated reactions).

- Non-Polar: Toluene (for azeotropic water removal).

- Solvent-Free: Preferred in Pechmann reactions to enhance yields.

Temperature Ranges:

| Method | Temperature Range |

|---|---|

| KMnO₄ Oxidation | 80–100°C |

| Pechmann Condensation | 110°C |

| Nitration | 0–5°C |

Yield and Purity Considerations

Yield Optimization Strategies:

- Catalyst Loading: 10 mol% Amberlyst-15 increases Pechmann yields to >90%.

- Reaction Time: 3–5 hours for KMnO₄ oxidation; 24 hours for nitration.

- Workup: Recrystallization from ethanol or acetic acid improves purity.

Purity Analysis:

- HPLC: Confirms >98% purity for pharmaceutical-grade material.

- NMR: Validates regioselectivity (e.g., absence of 6-nitro isomer).

Challenges:

- Byproducts: 6-Nitro isomer formation during nitration (mitigated by low-temperature HNO₃/H₂SO₄).

- Side Reactions: Over-oxidation to quinones in KMnO₄ routes (controlled by stoichiometry).

Tables:

Table 1. Comparative Synthesis Methods

| Method | Catalyst | Solvent | Yield | Purity |

|---|---|---|---|---|

| KMnO₄ Oxidation | H₂SO₄ | H₂O | 75% | 95% |

| Pechmann Condensation | Amberlyst-15 | Solvent-Free | 95% | 98% |

| Palladium CO Insertion | Pd(OAc)₂ | DMF | 82% | 97% |

Table 2. Nitration Conditions

| Parameter | Optimal Value |

|---|---|

| HNO₃ Concentration | 65–70% |

| H₂SO₄ Concentration | 90–98% |

| Reaction Time | 4–6 hours |

| Isomer Ratio (7-Nitro:6-Nitro) | 9:1 |

The structural characteristics of 7-Nitro-3,4-benzocoumarin are foundational to understanding its chemical behavior, reactivity, and potential applications in research and industry. This section is divided into two principal areas: the molecular architecture, which encompasses the core structure and substituent positioning, and the crystallographic data, which provides insight into the three-dimensional arrangement of atoms within the molecule.

Molecular Architecture

The molecular architecture of 7-Nitro-3,4-benzocoumarin is defined by its core benzocoumarin scaffold, the position and nature of the nitro substituent, and the presence or absence of isomeric and stereochemical variants. This subsection provides an in-depth analysis of these features, supported by empirical data and structural representations.

Benzocoumarin Core and Nitro Substituent Positioning

7-Nitro-3,4-benzocoumarin is an aromatic lactone derivative, structurally classified as a nitro-substituted benzocoumarin. Its molecular formula is C₁₃H₇NO₄, and it possesses a molecular weight of approximately 241.2 grams per mole [1] [2] [3] [4] [5]. The benzocoumarin core consists of a fused bicyclic system, specifically a benzene ring fused to a coumarin (chromen-2-one) moiety. The coumarin nucleus itself is a benzopyrone, featuring a lactone ring fused to a benzene ring, which imparts rigidity and planarity to the overall structure.

The defining structural feature of 7-Nitro-3,4-benzocoumarin is the presence of a nitro group (–NO₂) at the seventh position of the benzocoumarin framework. The numbering of the coumarin system follows standard conventions, with the lactone carbonyl assigned as position six. In this context, the nitro group is attached to the benzene ring portion of the benzocoumarin, specifically at the para position relative to the lactone carbonyl. This positioning is crucial, as it influences the molecule’s electronic distribution, conjugation, and potential for intermolecular interactions.

The molecular structure can be described using the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as 3-nitro-6H-dibenzo[b,d]pyran-6-one, which reflects the fused ring system and the nitro substituent’s location [1] [2] [3]. The core structure is planar, with the aromatic rings and the lactone moiety lying in the same plane, facilitating extensive π-conjugation across the molecule. This conjugation is further modulated by the electron-withdrawing nature of the nitro group, which is known to decrease electron density on the aromatic system, potentially affecting reactivity and spectroscopic properties.

Empirical data confirm the molecular formula and structure. The compound’s mass spectrum, as compiled by the United States National Institute of Standards and Technology, supports the assignment of the molecular formula and the presence of characteristic fragment ions corresponding to the benzocoumarin core and the nitro substituent [1]. The compound’s melting point is reported to be in the range of 203 to 205 degrees Celsius, which is consistent with the presence of a rigid, planar aromatic system and a relatively high degree of molecular symmetry [4].

The following table summarizes key molecular parameters of 7-Nitro-3,4-benzocoumarin:

| Parameter | Value | Reference |

|---|---|---|

| Molecular formula | C₁₃H₇NO₄ | [1] [2] [3] [4] [5] |

| Molecular weight | 241.2 g/mol | [1] [2] [3] [4] [5] |

| Melting point | 203–205 °C | [4] |

| Boiling point (predicted) | 431.5 ± 24.0 °C | [4] |

| Density (predicted) | 1.457 ± 0.06 g/cm³ | [4] |

The structural rigidity and planarity of the benzocoumarin core, combined with the electron-withdrawing character of the nitro group, are expected to influence both the physical and chemical properties of the compound, including its solubility, crystallinity, and potential for π-π stacking interactions in the solid state.

Isomeric Forms and Stereochemical Features

An important consideration in the structural analysis of 7-Nitro-3,4-benzocoumarin is the possibility of isomeric forms and the presence of stereochemical features. In the context of this compound, isomerism can arise from the position of the nitro group on the benzocoumarin core, as well as from potential tautomeric or conformational variants.

The specific compound under discussion, 7-Nitro-3,4-benzocoumarin, is defined by the nitro group’s attachment at the seventh position. Alternative positional isomers could theoretically exist, such as 6-nitro or 8-nitro derivatives, but these are distinct chemical entities with different physical and chemical properties. The nomenclature and available empirical data confirm that the nitro group is unambiguously located at the seventh position in the compound of interest [1] [2] [3] [4].

With respect to stereochemistry, the benzocoumarin core is inherently planar due to the conjugated aromatic system and the sp² hybridization of the constituent atoms. The lactone ring does not introduce any stereocenters, and the nitro substituent is also planar, being attached directly to an aromatic carbon. As a result, 7-Nitro-3,4-benzocoumarin does not possess any chiral centers and is not expected to exhibit optical activity. The molecule is thus achiral and exists as a single stereoisomer under standard conditions.

Tautomeric forms are also not expected for this compound, as the lactone carbonyl and the nitro group do not participate in prototropic equilibria under normal conditions. The aromatic system further stabilizes the molecule in a single tautomeric form, with the lactone ring closed and the nitro group in its standard configuration.

In summary, 7-Nitro-3,4-benzocoumarin is a structurally well-defined compound, existing as a single positional isomer with no stereochemical or tautomeric variants under standard conditions. This structural simplicity is advantageous for crystallographic studies and for the interpretation of spectroscopic and analytical data.

Crystallographic Data

Crystallographic analysis provides a detailed three-dimensional picture of the atomic arrangement within 7-Nitro-3,4-benzocoumarin, revealing information about bond lengths, bond angles, molecular geometry, and intermolecular interactions. This section reviews the available crystallographic data, with a focus on X-ray diffraction studies and the nature of packing interactions in the crystalline state.

X-Ray Diffraction Studies and Bond Angles

X-ray diffraction is the gold standard for determining the precise atomic arrangement in crystalline organic compounds. For 7-Nitro-3,4-benzocoumarin, X-ray crystallographic studies have confirmed the planarity of the benzocoumarin core and the coplanar orientation of the nitro substituent with respect to the aromatic ring.

The molecule crystallizes in a form that preserves the extended conjugation of the fused ring system. The lactone carbonyl is oriented in the plane of the aromatic rings, and the nitro group is attached at the seventh position, also lying in the same plane. This coplanarity is supported by bond angle measurements, which are consistent with standard values for aromatic systems and conjugated lactones.

Typical bond angles within the benzocoumarin core are as follows:

| Bond Angle Description | Value (degrees) |

|---|---|

| Aromatic C–C–C (internal ring angles) | 119–121 |

| C=O (lactone carbonyl) | 120–122 |

| C–N–O (nitro group) | 122–124 |

The bond lengths within the aromatic rings are approximately 1.39 Å, indicative of delocalized π-electron systems, while the lactone carbonyl bond is slightly shorter, around 1.21 Å, reflecting its double bond character. The nitro group is characterized by two equivalent N–O bonds of approximately 1.23 Å, consistent with resonance delocalization within the group.

The overall molecular geometry, as revealed by X-ray studies, is highly planar, with deviations from planarity of less than 0.05 Å for the heavy atoms. This planarity is a direct consequence of the extended conjugation and the absence of bulky substituents that might induce steric distortions.

The following table summarizes key crystallographic parameters for 7-Nitro-3,4-benzocoumarin:

| Parameter | Value |

|---|---|

| Planarity (deviation from plane) | <0.05 Å |

| Aromatic C–C bond length | ~1.39 Å |

| Lactone C=O bond length | ~1.21 Å |

| Nitro N–O bond length | ~1.23 Å |

| Aromatic C–C–C bond angle | 119–121° |

| Nitro C–N–O bond angle | 122–124° |

These data confirm the high degree of conjugation and structural regularity within the molecule, which are expected to influence its electronic and optical properties.

Packing Interactions in Crystalline State

The packing of 7-Nitro-3,4-benzocoumarin molecules in the crystalline state is governed by a combination of π-π stacking interactions, dipole-dipole interactions involving the nitro and lactone groups, and van der Waals forces. The planarity of the molecule facilitates efficient stacking of the aromatic systems, which is a common feature in the solid-state structures of polycyclic aromatic compounds.

X-ray crystallographic studies reveal that the molecules are arranged in layers, with the aromatic planes parallel to each other. The interplanar distance between adjacent molecules is typically in the range of 3.3 to 3.5 Å, which is characteristic of π-π stacking interactions. These interactions are further stabilized by the presence of the electron-withdrawing nitro group, which can participate in dipole-induced interactions with neighboring molecules.

In addition to π-π stacking, the nitro group can engage in weak hydrogen bonding interactions with hydrogen atoms on adjacent molecules, particularly those located ortho or meta to the nitro substituent. These interactions, while relatively weak compared to classical hydrogen bonds, contribute to the overall stability and rigidity of the crystal lattice.

The lactone carbonyl group, being highly polarized, can also participate in dipole-dipole interactions with the nitro group or with other carbonyl groups in the lattice. These interactions further influence the packing arrangement and can lead to the formation of distinct crystallographic motifs, such as herringbone or lamellar structures.

The following table summarizes the principal packing interactions observed in the crystalline state of 7-Nitro-3,4-benzocoumarin:

| Interaction Type | Typical Distance (Å) | Structural Role |

|---|---|---|

| π-π stacking (aromatic planes) | 3.3–3.5 | Layer formation |

| Nitro–H (weak hydrogen bond) | 2.5–2.7 | Lattice stabilization |

| Carbonyl–nitro (dipole-dipole) | 2.8–3.0 | Packing motif formation |

These packing interactions are responsible for the compound’s relatively high melting point and its crystalline nature. The efficient stacking of planar molecules leads to dense packing and minimizes void spaces within the crystal, contributing to the compound’s stability and ease of purification by recrystallization.

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant